![molecular formula C8H18FNO2S B13896210 N-(tert-Butyl)-N-fluoro-2-methylpropane-2-sulfonamide CAS No. 2845105-20-4](/img/structure/B13896210.png)
N-(tert-Butyl)-N-fluoro-2-methylpropane-2-sulfonamide
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Overview
Description
N-tert-butyl-N-fluoro-2-methylpropane-2-sulfonamide: is a chemical compound with the molecular formula C8H18FNO2S and a molecular weight of 211.30 g/mol . It is known for its use as an electrophilic fluorinating agent in various chemical reactions . The compound appears as a white to light yellow powder or lump and is sensitive to air .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-N-fluoro-2-methylpropane-2-sulfonamide typically involves the reaction of tert-butylamine with a fluorinating agent in the presence of a sulfonyl chloride . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of specialized equipment to handle the reagents and maintain the reaction conditions required for optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-N-fluoro-2-methylpropane-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound .
Scientific Research Applications
Chemistry: In chemistry, N-tert-butyl-N-fluoro-2-methylpropane-2-sulfonamide is used as an electrophilic fluorinating agent. It is employed in the synthesis of various fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s fluorinating properties make it useful in the modification of biological molecules, potentially leading to the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism by which N-tert-butyl-N-fluoro-2-methylpropane-2-sulfonamide exerts its effects involves the transfer of the fluorine atom to a target molecule. This process is facilitated by the electrophilic nature of the compound, which allows it to react with nucleophilic sites on the target molecule . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
- N-tert-butyl-N-fluoro-2-methyl-2-propanesulfonamide
- N-fluoro-N-(tert-butyl)-tert-butanesulfonamide
Uniqueness: N-tert-butyl-N-fluoro-2-methylpropane-2-sulfonamide is unique due to its specific structure, which imparts distinct electrophilic fluorinating properties. This makes it particularly valuable in applications where selective fluorination is required .
Properties
CAS No. |
2845105-20-4 |
---|---|
Molecular Formula |
C8H18FNO2S |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-tert-butyl-N-fluoro-2-methylpropane-2-sulfonamide |
InChI |
InChI=1S/C8H18FNO2S/c1-7(2,3)10(9)13(11,12)8(4,5)6/h1-6H3 |
InChI Key |
DUJSBLLLMBCKSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(F)S(=O)(=O)C(C)(C)C |
Origin of Product |
United States |
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